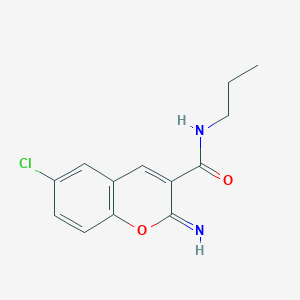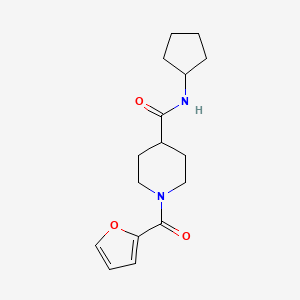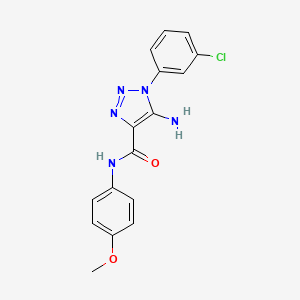![molecular formula C17H13ClF4O3 B4727706 2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4727706.png)
2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate
Vue d'ensemble
Description
2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate, also known as TFPB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. TFPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 398.77 g/mol.
Mécanisme D'action
The mechanism of action of 2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. This compound has also been shown to modulate the activity of the cannabinoid receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of fatty acid synthesis, the modulation of the cannabinoid receptor, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate has several advantages for use in lab experiments, including its ability to selectively target certain enzymes and receptors, its fluorescent properties for imaging lipid droplets in live cells, and its potential as a modulator of the cannabinoid receptor. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving 2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate, including the development of new drugs for the treatment of various diseases, the investigation of its potential as a modulator of the cannabinoid receptor, and the exploration of its fluorescent properties for imaging lipid droplets in live cells. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for research in various fields, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
2-chlorophenyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate has been studied for its potential use in various research applications, including as a fluorescent probe for imaging lipid droplets in live cells, as a potential anticancer agent, and as a modulator of the cannabinoid receptor. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(2-chlorophenyl) 3-(2,2,3,3-tetrafluoropropoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4O3/c18-13-6-1-2-7-14(13)25-15(23)12-5-3-4-11(8-12)9-24-10-17(21,22)16(19)20/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFPQGMYGASSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4727625.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4727633.png)

![methyl 4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B4727660.png)

![methyl 1-(2-methoxyphenyl)-7-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4727687.png)

![5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4727691.png)
![1-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4727699.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4727716.png)

![2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4727722.png)
![1-butyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727723.png)